Thieno[3,2-b]thiophene-3-sulfonyl chloride
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Overview
Description
Thieno[3,2-b]thiophene-3-sulfonyl chloride is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is notable for its electron-rich structure and stability, making it a valuable building block in organic synthesis and materials science. The sulfonyl chloride functional group attached to the thieno[3,2-b]thiophene core enhances its reactivity, allowing for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-3-sulfonyl chloride typically involves the following steps:
Formation of Thieno[3,2-b]thiophene Core: The core structure can be synthesized through acid-catalyzed cyclization or intramolecular Friedel-Crafts acylation.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the thieno[3,2-b]thiophene core with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for substitution reactions to form sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The electron-rich thieno[3,2-b]thiophene core can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by reacting with amines.
Sulfonates: Formed by reacting with alcohols or phenols.
Halogenated Derivatives: Formed by halogenation reactions.
Scientific Research Applications
Thieno[3,2-b]thiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors, light-emitting diodes (OLEDs), and solar cells due to its electron-rich structure and stability.
Pharmaceuticals: Serves as a precursor for the synthesis of biologically active compounds with potential antiviral, antitumor, and antimicrobial properties.
Materials Science: Employed in the development of advanced materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-3-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of various derivatives. The electron-rich thieno[3,2-b]thiophene core enhances the compound’s reactivity and stability, making it suitable for diverse applications .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with a different orientation of sulfur atoms, used in similar applications but with distinct electronic properties.
Thieno[3,4-b]thiophene: Known for its unique optoelectronic properties, often used in organic electronics.
Thieno[3,4-c]thiophene: Less commonly reported but still valuable in specific applications.
Uniqueness
Thieno[3,2-b]thiophene-3-sulfonyl chloride stands out due to its specific arrangement of sulfur atoms and the presence of the sulfonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. Its electron-rich structure and stability make it a preferred choice for applications in organic electronics and materials science .
Properties
Molecular Formula |
C6H3ClO2S3 |
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Molecular Weight |
238.7 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-6-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClO2S3/c7-12(8,9)5-3-11-4-1-2-10-6(4)5/h1-3H |
InChI Key |
JPPKLTUXEPHEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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